molecular formula C10H15NO B147036 2-(N-Ethylanilino)ethanol CAS No. 92-50-2

2-(N-Ethylanilino)ethanol

Cat. No.: B147036
CAS No.: 92-50-2
M. Wt: 165.23 g/mol
InChI Key: HYVGFUIWHXLVNV-UHFFFAOYSA-N
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Description

2-(N-Ethylanilino)ethanol is an organic compound with the molecular formula C₁₀H₁₅NO. It is known for its applications in the synthesis of nonlinear optical chromophores and azo compounds. The compound is characterized by its white or colorless to light yellow appearance and has a melting point of 36-38°C and a boiling point of 268°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(N-Ethylanilino)ethanol can be synthesized through the reaction of N-ethylaniline with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

C6H5N(C2H5)+C2H4OC6H5N(C2H5)CH2CH2OHC_6H_5N(C_2H_5) + C_2H_4O \rightarrow C_6H_5N(C_2H_5)CH_2CH_2OH C6​H5​N(C2​H5​)+C2​H4​O→C6​H5​N(C2​H5​)CH2​CH2​OH

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where N-ethylaniline and ethylene oxide are reacted under optimized conditions. The process is monitored to maintain the appropriate temperature and pressure, ensuring high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in substitution reactions, particularly in the formation of azo compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Azo coupling reactions often involve diazonium salts and are carried out under acidic conditions.

Major Products:

Scientific Research Applications

2-(N-Ethylanilino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of nonlinear optical chromophores and azo compounds.

    Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(N-Ethylanilino)ethanol involves its ability to participate in various chemical reactions due to the presence of both an amino group and a hydroxyl group. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of complex structures such as azo compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

  • N-Phenyldiethanolamine
  • N-(2-Hydroxyethyl)aniline
  • 2-(Methylphenylamino)ethanol
  • 2-(Methylamino)ethanol

Comparison: 2-(N-Ethylanilino)ethanol is unique due to its specific combination of an ethyl group attached to the nitrogen atom and a hydroxyl group on the ethyl chain. This structure allows it to participate in unique reactions, particularly in the synthesis of nonlinear optical chromophores and azo compounds. Compared to similar compounds, it offers distinct reactivity and application potential in various fields .

Properties

IUPAC Name

2-(N-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-11(8-9-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVGFUIWHXLVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059056
Record name Ethanol, 2-(ethylphenylamino)-
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92-50-2
Record name 2-(Ethylphenylamino)ethanol
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Record name 2-(N-Ethylanilino)ethanol
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Record name 2-(N-Ethylanilino)ethanol
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Record name Ethanol, 2-(ethylphenylamino)-
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Record name Ethanol, 2-(ethylphenylamino)-
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Record name 2-(N-ethylanilino)ethanol
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Record name 2-(N-ETHYLANILINO)ETHANOL
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Synthesis routes and methods

Procedure details

A mixture of 101 ml (800 mmol) of freshly distilled N-ethylaniline 14, 71.0 ml (1.00 mol) of 2-bromoethanol, 138 g (1.00 mol) of anhydrous K2CO3 and 8.30 g (50.0 mmol) of anhydrous KI is dissolved in 300 ml of dry n-butanol is refluxed for four days under argon atmosphere and vigorously stirring. After cooling down, the inorganic salts are filtered off and washed with diethylether. The solvents are evaporated under reduced pressure and the crude reaction product is purified by means of a vacuum destillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71 mL
Type
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Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-(N-Ethylanilino)ethanol relevant to textile dye sensitization?

A1: While the provided research paper [] doesn't explicitly focus on this compound itself, it investigates the sensitization potential of disperse dyes and their metabolites. Many disperse dyes used in textiles contain aromatic amine structures. These amines can be metabolized in the body, potentially forming compounds like this compound or similar structures. Therefore, understanding the potential of such metabolites to cause skin sensitization is crucial for assessing the safety of textile dyes.

Q2: How does the research paper assess the sensitization potential of these compounds?

A2: The research utilizes the loose-fit coculture-based sensitization assay (LCSA) []. This in vitro assay is designed to mimic the key steps of skin sensitization, including the activation of dendritic cells by potential allergens. By exposing the cell cultures to the dyes and their metabolites, the researchers can observe cellular responses indicative of sensitization potential.

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